1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide
Description
1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-13-16(19-20-21)17(23)18-9-4-5-10-22-11-8-14-6-2-3-7-15(14)12-22/h2-3,6-7,13H,8-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMSNPFENBGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring is constructed through cyclization reactions.
Alkyne Addition: The but-2-yn-1-yl group is introduced via a coupling reaction, such as a Sonogashira coupling.
Triazole Formation: The triazole ring is formed through a click chemistry reaction, typically involving azide-alkyne cycloaddition.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring or the alkyne group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with the triazole ring, such as 1,2,3-triazole-4-carboxamides.
Isoquinoline Derivatives: Compounds containing the isoquinoline ring, like berberine or papaverine.
Uniqueness
1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
The compound 1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide is a derivative of tetrahydroisoquinoline and triazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The compound can be broken down into its key components:
- Tetrahydroisoquinoline : A bicyclic structure known for its neuroprotective and antidepressant effects.
- Triazole : A five-membered ring that contributes to the compound's bioactivity.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 314.39 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives possess significant neuroprotective properties. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent dopaminergic neurodegeneration in models of Parkinson's disease. In studies involving rotenone-induced toxicity in rats, 1MeTIQ demonstrated protective effects against dopaminergic cell death by modulating dopamine metabolism and enhancing the activity of dopamine receptors .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In a study using the maximal electroshock seizure model in mice, 1MeTIQ significantly elevated the threshold for electroconvulsions, indicating its potential as an anticonvulsant agent . This suggests that derivatives of tetrahydroisoquinoline may offer therapeutic benefits in managing seizure disorders.
Antidepressant Activity
The antidepressant-like effects of tetrahydroisoquinoline derivatives have been documented. The mechanism appears to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds like 1MeTIQ have been shown to enhance mood-related behaviors in animal models .
The biological activity of This compound can be attributed to several mechanisms:
Dopamine Receptor Modulation
The compound interacts with dopamine receptors, particularly D2 receptors. This interaction is crucial for its neuroprotective effects and potential in treating Parkinson's disease .
Antioxidant Activity
Tetrahydroisoquinoline derivatives exhibit antioxidant properties that help mitigate oxidative stress in neuronal tissues. This is essential for protecting against neurodegenerative diseases where oxidative damage plays a significant role.
Inhibition of Neuroinflammation
Research suggests that these compounds may reduce neuroinflammatory processes by inhibiting pro-inflammatory cytokines. This action further supports their potential in treating various neurological disorders .
Study on Neurotoxicity Prevention
One notable study assessed the protective effects of 1MeTIQ against neurotoxicity induced by MPTP (a neurotoxin used to model Parkinson's disease). The findings indicated that pre-treatment with 1MeTIQ preserved dopaminergic neurons and improved motor function in treated mice .
Evaluation of Anticonvulsant Effects
In another study evaluating the anticonvulsant properties of 1MeTIQ, researchers found that administration significantly raised the electroconvulsive threshold compared to controls. This study highlights the compound's potential utility in epilepsy management .
Q & A
Q. What are the recommended synthetic pathways for preparing 1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer : The synthesis involves modular assembly of the triazole and tetrahydroisoquinoline moieties. Key steps include:
- Coupling reactions : Use alkyne-azide cycloaddition (e.g., CuAAC) to form the triazole core .
- Salt formation : Post-synthetic conversion to dihydrochloride salts via treatment with 1 M HCl in methanol (stirring for 10 minutes, drying under vacuum) to enhance solubility and stability .
- Purity validation : Confirm via HPLC (>95% purity) and structural characterization using -NMR and ESI-MS .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer :
- Spectroscopic techniques :
- -NMR for verifying proton environments (e.g., methyl groups on triazole at δ ~3.5 ppm, tetrahydroisoquinoline protons at δ ~2.8–3.2 ppm) .
- High-resolution MS (ESI) for molecular ion confirmation (e.g., [M+H] or [M+Na]) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect impurities .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
Methodological Answer : Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition assays) may arise from:
- Enzyme source differences : Use recombinant human isoforms (e.g., iNOS, eNOS, nNOS expressed in Baculovirus/Sf9 systems) to standardize assays .
- Solubility challenges : Address low aqueous solubility by preparing hydrochloride salts or using DMSO as a co-solvent (≤0.1% v/v to minimize cytotoxicity) .
- Data normalization : Include positive controls (e.g., L-NAME for NOS inhibition) and report activity as % inhibition relative to baseline .
Q. How can researchers design SAR studies to optimize this compound’s activity?
Methodological Answer :
- Core modifications :
- Vary substituents on the tetrahydroisoquinoline ring (e.g., halogenation at C-6/C-7) to enhance target binding .
- Replace the triazole’s methyl group with bulkier alkyl/aryl groups to modulate steric effects .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO, -CF) on the carboxamide to improve metabolic stability .
- In silico guidance : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., iNOS PDB: 1NSI) to prioritize synthetic targets .
Q. What analytical methods are recommended for assessing stability under physiological conditions?
Methodological Answer :
- Accelerated degradation studies :
- Long-term storage : Store as a hydrochloride salt at -20°C under argon to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
